molecular formula C10H15Cl2N B1431722 1-(4-Chlorophenyl)butan-1-amine hydrochloride CAS No. 1082688-38-7

1-(4-Chlorophenyl)butan-1-amine hydrochloride

Cat. No. B1431722
M. Wt: 220.14 g/mol
InChI Key: USYRLMNPVAHJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)butan-1-amine hydrochloride is a chemical compound with the CAS Number: 1082688-38-7 . It has a molecular weight of 220.14 and its IUPAC name is 1-(4-chlorophenyl)-1-butanamine hydrochloride . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 1-(4-Chlorophenyl)butan-1-amine hydrochloride is 1S/C10H14ClN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)butan-1-amine hydrochloride is a powder at room temperature . It has a molecular weight of 220.14 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Compounds like “1-(4-Chlorophenyl)butan-1-amine hydrochloride” often serve as building blocks in the synthesis of more complex molecules. For instance, the pyrrole ring system, which can be synthesized from similar compounds, is known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • The methods of application or experimental procedures often involve organic synthesis techniques. For example, 4-Chloroanilline was reacted with 2,5-hexanedione in the presence of α-amylase to obtain a pyrrole derivative .
    • The outcomes of these syntheses are new compounds with potential therapeutic applications. The yield of the mentioned reaction was 94% .
  • Material Science

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(4-chlorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYRLMNPVAHJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)butan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)butan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)butan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)butan-1-amine hydrochloride
Reactant of Route 4
1-(4-Chlorophenyl)butan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)butan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)butan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.